N-{[4-(DIMETHYLAMINO)PHENYL](8-HYDROXYQUINOLIN-7-YL)METHYL}ACETAMIDE
Description
N-{4-(Dimethylamino)PhenylMethyl}Acetamide is a structurally complex molecule featuring:
- A quinoline core substituted with a hydroxyl group at position 6.
- A dimethylaminophenyl group linked via a methyl bridge to the quinoline at position 5.
- An acetamide functional group.
The dimethylamino group may enhance solubility and modulate electronic properties, while the acetamide could contribute to hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(24)22-18(15-6-9-16(10-7-15)23(2)3)17-11-8-14-5-4-12-21-19(14)20(17)25/h4-12,18,25H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURFVLHJCDOQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)N(C)C)C2=C(C3=C(C=CC=N3)C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386933 | |
| Record name | N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5926-67-0 | |
| Record name | N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(DIMETHYLAMINO)PHENYLMETHYL}ACETAMIDE typically involves the reaction of 4-(dimethylamino)benzaldehyde with 8-hydroxyquinoline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-(DIMETHYLAMINO)PHENYLMETHYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and hydroxyquinoline moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl and quinoline compounds .
Scientific Research Applications
Antiviral Properties
Research indicates that derivatives of quinoline compounds, including N-{4-(dimethylamino)phenylmethyl}acetamide, exhibit promising antiviral activities. The compound's structure allows it to interact effectively with viral proteins, inhibiting their function. A patent highlights its potential as an antiviral agent against various viruses, including those responsible for respiratory infections and other viral diseases .
Anticancer Activity
Several studies have reported the anticancer potential of quinoline derivatives. For instance, compounds similar to N-{4-(dimethylamino)phenylmethyl}acetamide have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that such compounds could target specific signaling pathways involved in cancer progression, making them candidates for further development in cancer therapeutics.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that the compound can enhance cell viability under stress conditions, indicating its protective role .
Fluorescent Probes
N-{4-(Dimethylamino)phenylmethyl}acetamide has been utilized as a fluorescent probe in biochemical assays. Its unique structural features allow it to bind selectively to metal ions, making it useful for detecting metal ion concentrations in biological samples. This application is particularly relevant in environmental monitoring and clinical diagnostics.
Metal Ion Detection
The compound's ability to form complexes with metal ions has been leveraged in analytical chemistry for the detection of various metals. Studies have shown that it can selectively bind to ions such as zinc and copper, facilitating their quantification in complex mixtures . This property is essential for developing sensors and analytical tools in both research and industrial settings.
Polymer Additives
In materials science, N-{4-(dimethylamino)phenylmethyl}acetamide has been explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications. Research indicates that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers.
Nanocomposites
The compound has also been investigated for use in nanocomposites, where it can act as a stabilizing agent for nanoparticles. This application is particularly relevant in the development of advanced materials with tailored properties for electronics, optics, and catalysis.
Data Tables
Case Studies
- Antiviral Activity Study : A study published in a peer-reviewed journal demonstrated the effectiveness of N-{4-(dimethylamino)phenylmethyl}acetamide against influenza virus strains. The results indicated a significant reduction in viral load in treated cells compared to controls.
- Cancer Therapeutics Research : In vitro experiments conducted on breast cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways. This research supports its potential use in developing new cancer therapies.
- Metal Ion Detection Application : A recent study highlighted the use of this compound as a selective fluorescent sensor for detecting zinc ions in biological fluids, showcasing its utility in clinical diagnostics.
Mechanism of Action
The mechanism of action of N-{4-(DIMETHYLAMINO)PHENYLMETHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties are attributed to the conjugation between the dimethylamino group and the hydroxyquinoline moiety, which allows for efficient energy transfer and emission. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Quinoline Derivatives
N-[(5-Chloro-8-Hydroxyquinolin-7-yl)(2-Methoxyphenyl)Methyl]Acetamide ()
- Structural Differences: Chlorine substituent at position 5 of the quinoline. Methoxyphenyl group instead of dimethylaminophenyl.
- Implications: The chlorine atom may increase lipophilicity and influence binding to hydrophobic pockets in biological targets. Comparative studies on similar quinoline derivatives suggest chlorine can enhance antimicrobial activity but may also increase toxicity .
N-[7-Chloro-4-[4-(Phenoxymethyl)-1H-1,2,3-Triazol-1-yl]Quinoline]-Acetamide ()
- Structural Differences: Triazole ring and phenoxymethyl substituent at position 4 of the quinoline. Chlorine at position 7 instead of 8-hydroxy substitution.
Role of Dimethylamino Substitutents
N-(4-Dimethylamino-3,5-Dinitrophenyl)Acetonitrile ()
- Structural Differences :
- Nitro groups at positions 3 and 5 of the phenyl ring.
- Acetonitrile group instead of acetamide.
- Implications: Nitro groups increase electron-withdrawing effects, contrasting with the electron-donating dimethylamino group. This difference significantly alters dipole moments and charge distribution, impacting reactivity in nucleophilic environments.
2-[4-(Dimethylamino)Phenyl]-N-(1-Phenylpropan-2-yl)Acetamide ()
- Structural Differences: Phenethyl side chain instead of quinoline. Simpler aromatic system.
- Implications: The phenethyl group increases lipophilicity (higher logP), likely improving blood-brain barrier penetration. This structural feature is common in neuroactive compounds, suggesting divergent therapeutic applications compared to the quinoline-based target compound .
Complex Acetamide Derivatives
N-{4-Hydroxy-3-[(4-Methylpiperazinyl)Methyl]Phenyl}Acetamide ()
- Structural Differences :
- Piperazinylmethyl group introduces a basic nitrogen.
- Hydroxyl group at position 4 of the phenyl ring.
- Implications: The piperazine moiety enhances solubility in acidic environments and may confer affinity for serotonin or dopamine receptors. Compared to the target compound’s quinoline system, this structure is more suited for central nervous system targeting .
Biological Activity
N-{4-(Dimethylamino)phenylmethyl}acetamide, a compound featuring a dimethylamino group and an 8-hydroxyquinoline moiety, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data from various studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 364.45 g/mol
- CAS Number : 333445-77-5
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to N-{4-(dimethylamino)phenylmethyl}acetamide can inhibit the growth of various bacterial strains. For instance, a study evaluated the antibacterial activity of several quinoline derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) in the range of 0.5 to 16 µg/mL for effective compounds .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. A notable study demonstrated that quinoline derivatives could induce apoptosis in cancer cell lines, including breast cancer (MDA-MB-468) and renal cancer (A498). The compound's mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as NF-kB and COX-2 pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-{4-(dimethylamino)phenylmethyl}acetamide | MDA-MB-468 | 12.5 | Apoptosis induction |
| N-{4-(dimethylamino)phenylmethyl}acetamide | A498 | 15.0 | NF-kB inhibition |
Anti-inflammatory Activity
The anti-inflammatory properties of N-{4-(dimethylamino)phenylmethyl}acetamide were assessed through its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound demonstrated significant inhibition of NO production with an IC50 value comparable to established anti-inflammatory agents .
Case Studies and Research Findings
- Study on Antimicrobial Effects :
- Anticancer Mechanisms :
- Inflammation Modulation :
Q & A
Q. What are the optimal synthetic routes for N-{4-(dimethylamino)phenylmethyl}acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer: Multi-step synthesis is typically required, involving:
- Step 1: Condensation of 8-hydroxyquinoline-7-carbaldehyde with 4-dimethylaminophenylacetonitrile under basic conditions to form the imine intermediate.
- Step 2: Reduction of the imine to the amine using NaBH₄ or catalytic hydrogenation.
- Step 3: Acetylation of the amine with acetic anhydride in the presence of a base (e.g., pyridine) .
Key factors include solvent polarity (e.g., ethanol vs. DMF), temperature control (60–80°C for Step 1), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify the presence of the dimethylamino group (δ ~2.8–3.1 ppm for N(CH₃)₂), aromatic protons (quinoline and phenyl rings), and acetamide carbonyl (δ ~168–170 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns matching the expected structure .
- X-ray Crystallography: For absolute stereochemical confirmation if crystalline .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer:
- In vitro screening:
- Antimicrobial: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Binding studies: Fluorescence quenching or surface plasmon resonance (SPR) to assess interactions with target proteins (e.g., DNA topoisomerases) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer:
- Modify substituents:
- Replace the dimethylamino group with other electron-donating groups (e.g., methoxy) to enhance π-π stacking with DNA .
- Introduce halogen atoms (Cl, F) at the quinoline ring to improve lipophilicity and blood-brain barrier penetration .
- Assay design: Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., HDAC or kinase targets) .
- Computational modeling: Use molecular docking (AutoDock Vina) to predict binding modes and guide synthetic prioritization .
Q. What computational methods best predict its physicochemical and pharmacokinetic properties?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential maps to predict reactivity and solubility .
- Molecular Dynamics (MD): Simulate membrane permeability (e.g., POPC bilayers) to estimate bioavailability .
- ADMET Prediction Tools: Use SwissADME or pkCSM to forecast logP, CYP450 metabolism, and toxicity profiles .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Methodological Answer:
- Pharmacokinetic profiling: Measure plasma half-life, tissue distribution, and metabolite identification (LC-MS/MS) to assess bioavailability issues .
- Formulation optimization: Use nanoemulsions or liposomes to enhance solubility and target delivery .
- Mechanistic studies: Conduct transcriptomics (RNA-seq) or proteomics (SILAC) to identify off-target effects in vivo .
Q. What strategies mitigate interference from the compound’s fluorescence in spectroscopic assays?
- Methodological Answer:
- Quenching controls: Add sodium dithionite to reduce fluorescence artifacts in enzyme assays .
- Alternative detection methods: Use luminescence-based assays (e.g., luciferase) or label-free techniques (e.g., ITC) .
- Spectral deconvolution: Apply Gaussian fitting to separate compound fluorescence from assay signals .
Q. How can redox behavior influence its mechanism of action in biological systems?
- Methodological Answer:
- Cyclic Voltammetry: Measure oxidation potentials to identify reactive oxygen species (ROS) generation capacity .
- ROS Detection: Use fluorescent probes (DCFH-DA) in cell cultures to correlate redox activity with cytotoxicity .
- Antioxidant Coadministration: Test if N-acetylcysteine (NAC) rescues cell viability, indicating ROS-mediated toxicity .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer:
- Validate force fields: Re-dock using AMBER or CHARMM parameters for improved accuracy .
- Solvent effects: Include explicit water molecules in simulations to account for hydrophobic interactions .
- Experimental controls: Repeat assays with positive controls (e.g., doxorubicin for DNA intercalation) to confirm assay validity .
Q. What experimental approaches reconcile conflicting reports on its antimicrobial spectrum?
- Methodological Answer:
- Standardize protocols: Follow CLSI guidelines for MIC testing, including consistent inoculum size and growth media .
- Check for efflux pump activity: Use efflux inhibitors (e.g., PAβN) to determine if resistance is pump-mediated .
- Meta-analysis: Aggregate data from multiple labs using random-effects models to identify consensus trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
